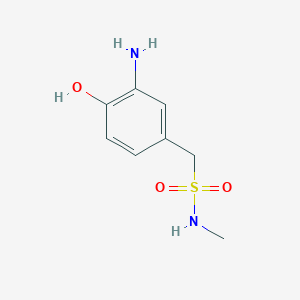

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide

説明

Historical Context and Discovery

The historical origins of 3-amino-4-hydroxy-N-methyl-benzenesulfonamide are deeply intertwined with the revolutionary discovery of sulfonamide compounds as therapeutic agents in the early twentieth century. The foundational work began in 1908 when Austrian chemist Paul Josef Jakob Gelmo first prepared sulfanilamide as part of his doctoral dissertation at the Technische Hochschule of Vienna, with the compound being patented in 1909. This initial synthesis marked the beginning of what would become one of the most significant developments in medical chemistry.

The transformation of sulfonamides from laboratory curiosities to life-saving medications occurred through the pioneering research of Gerhard Domagk at the Bayer subsidiary of Interessengemeinschaft Farbenindustrie in Germany. Beginning in 1927, Domagk initiated systematic screening of various dyes for antibacterial effects in laboratory animals. His methodology involved incorporating sulfamyl groups into dye molecules, hypothesizing that this modification might enhance antibacterial activity. In 1931, these investigations led to the testing of a sulfonamide-containing compound on mice infected with streptococcal bacteria, demonstrating remarkable effectiveness.

The breakthrough came in December 1932 when Domagk identified Prontosil, a sulfonamide-containing azo dye that showed exceptional specificity against bacterial infections. This discovery fundamentally altered the landscape of antimicrobial therapy, as evidenced by Domagk's use of the compound to successfully treat his own daughter during a severe bacterial infection. The subsequent research at the Pasteur Institute by Jacques Tréfouël, Thérèse Tréfouël, Federico Nitti, and Daniel Bovet, working under Ernest Fourneau, determined that sulfanilamide was the active component responsible for the therapeutic effects.

The development of specific derivatives like this compound emerged from subsequent medicinal chemistry optimization efforts aimed at enhancing the therapeutic properties of the original sulfonamide scaffold. The compound's synthesis involves reduction of 4-hydroxy-3-nitrobenzenesulfonyl chloride, representing an advancement in synthetic methodology for producing substituted benzenesulfonamides.

Significance in Organic Chemistry

This compound holds considerable importance in organic chemistry due to its multifunctional structure and its role as both a synthetic intermediate and a research tool. The compound's significance extends across multiple domains of chemical research, particularly in the development of carbonic anhydrase inhibitors and dye applications.

The structural features of this compound make it particularly valuable in structure-activity relationship studies. Research has demonstrated that sulfonamide derivatives, including those with amino and hydroxyl substituents similar to this compound, exhibit potent inhibitory activity against various carbonic anhydrase isoforms. These enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, are important targets for pharmaceutical development. Studies have shown that sulfonamide compounds bind as RSO2NH- anions to the zinc ion within the enzyme active site, with inhibition constants ranging from nanomolar to micromolar concentrations depending on structural modifications.

The compound's utility in synthetic organic chemistry is exemplified by its application in the preparation of 1,3-diaryltriazene sulfonamides through reaction of the diazonium salt of metanilamide with substituted aromatic amines. This synthetic transformation demonstrates the compound's versatility as a building block for more complex molecular architectures. The resulting triazene derivatives have been extensively studied for their biological activities, particularly as carbonic anhydrase inhibitors with selectivity profiles that vary based on the specific substitution patterns.

In medicinal chemistry applications, this compound serves as a scaffold for developing antagonists targeting somatostatin receptor subtype 5. This application highlights the compound's broader utility beyond its historical association with antibacterial activity, demonstrating its continued relevance in contemporary drug discovery efforts.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the compound being officially designated as 3-amino-4-hydroxy-N-methylbenzenesulfonamide. This naming system reflects the substitution pattern on the benzene ring, with the amino group at position 3, the hydroxyl group at position 4, and the N-methylsulfonamide functional group attached to the benzene ring.

The compound is classified under multiple chemical database systems, each providing specific identifiers that facilitate unambiguous identification in scientific literature and commercial applications. The Chemical Abstracts Service has assigned the registry number 80-23-9 to this compound. The European Community classification system designates it with the number 201-262-0. The Food and Drug Administration Unique Ingredient Identifier system assigns the code GDY4R87ECR.

Table 1: Chemical Identifiers and Classification Codes

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 80-23-9 |

| European Community Number | 201-262-0 |

| Food and Drug Administration Unique Ingredient Identifier | GDY4R87ECR |

| DSSTox Substance Identifier | DTXSID7058832 |

| Nikkaji Number | J166.672J |

| Wikidata Identifier | Q72440380 |

The molecular representation systems provide additional layers of chemical identification. The International Chemical Identifier string for this compound is InChI=1S/C7H10N2O3S/c1-9-13(11,12)5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3. The corresponding International Chemical Identifier Key is NFNLMGYLSDEJKS-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is O=S(=O)(NC)C1=CC=C(O)C(N)=C1.

Table 2: Physical and Chemical Properties

The compound belongs to the broader classification of aromatic sulfonamides, specifically those containing both amino and hydroxyl substituents on the benzene ring. This structural classification places it within the family of compounds that have historically demonstrated significant biological activity, particularly in antimicrobial and enzyme inhibition applications. The presence of the N-methyl substitution on the sulfonamide nitrogen distinguishes it from the parent sulfanilamide structure, potentially altering its pharmacological and chemical properties.

Alternative nomenclature systems and synonyms for this compound include 2-aminophenol-4-sulfonmethylamide, metanilamide 4-hydroxy-N1-methyl, and benzenesulfonamide 3-amino-4-hydroxy-N-methyl. These alternative names reflect different approaches to describing the molecular structure and highlight the compound's relationship to other members of the sulfonamide family.

特性

CAS番号 |

85237-56-5 |

|---|---|

分子式 |

C7H11ClN2O3S |

分子量 |

238.69 g/mol |

IUPAC名 |

3-amino-4-hydroxy-N-methylbenzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C7H10N2O3S.ClH/c1-9-13(11,12)5-2-3-7(10)6(8)4-5;/h2-4,9-10H,8H2,1H3;1H |

InChIキー |

GHHAVLSLVYARGK-UHFFFAOYSA-N |

SMILES |

CNS(=O)(=O)CC1=CC(=C(C=C1)O)N |

正規SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl |

製品の起源 |

United States |

作用機序

Target of Action

The primary target of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is the enzyme carbonic anhydrase (CA) . This zinc-containing metalloenzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

This compound interacts with carbonic anhydrase by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of CA. This binding reaction is linked to deprotonation of the amino group and protonation of the zinc-bound hydroxide.

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide. This can have downstream effects on various biochemical pathways that rely on the regulation of pH and bicarbonate concentrations, such as respiration and the transport of carbon dioxide in the blood.

Pharmacokinetics

The compound’s molecular weight of 20223 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity. This can lead to a decrease in the rate of carbon dioxide hydration, potentially affecting processes such as respiration and pH regulation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its binding to carbonic anhydrase. Additionally, factors such as temperature and the presence of other molecules can potentially influence the compound’s stability and efficacy.

生化学分析

Biochemical Properties

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. The compound acts as an inhibitor of carbonic anhydrase IX, thereby affecting the enzyme’s activity and influencing cellular processes. Additionally, this compound interacts with other proteins and enzymes involved in cellular metabolism and signaling pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by targeting carbonic anhydrase IX, leading to changes in gene expression and metabolic pathways. Furthermore, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth and progression.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of carbonic anhydrase IX, inhibiting its activity and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in intracellular pH, which can trigger apoptosis in cancer cells. Additionally, this compound can modulate the activity of other enzymes and proteins, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cancer cell proliferation and inducing apoptosis. The stability and efficacy of the compound may vary depending on the specific experimental conditions and storage methods used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the activity of carbonic anhydrase IX and reduce tumor growth without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX and other enzymes. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels and cellular metabolism. Additionally, this compound can influence the production of reactive oxygen species and other metabolic byproducts, further impacting cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes. The distribution of this compound can also be influenced by its interactions with other biomolecules, which can affect its localization and accumulation within different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

生物活性

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide, commonly referred to as sulfanilamide, is a sulfonamide derivative known for its diverse biological activities. This compound has been studied extensively for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₈N₂O₃S

- Molecular Weight : 190.21 g/mol

The compound features an amino group, a hydroxyl group, and a methylsulfonamide moiety, contributing to its solubility and biological reactivity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antimicrobial Activity : The compound acts as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by modulating cellular signaling pathways related to cell survival and death. It has shown effectiveness against various cancer cell lines, including breast cancer.

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various sulfanilamide derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. The observed IC50 values indicate effective inhibition at low concentrations, supporting its potential use in treating bacterial infections.

- Anticancer Activity : In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that this compound induced apoptosis significantly more than control treatments. The mechanism involved the activation of caspases and increased levels of annexin V-positive cells, indicating late-stage apoptosis. The selectivity towards cancer cells over normal cells underscores its therapeutic potential.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. However, toxicity assessments indicate that the compound may cause skin irritation and is harmful if ingested, necessitating careful handling in clinical settings .

科学的研究の応用

Chemistry

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide serves as an intermediate in the synthesis of various dyes and pigments due to its sulfonamide group, which enhances solubility and reactivity. It is also utilized in the preparation of other chemical entities that require functional groups for further reactions .

Biology

In biological research, this compound has been investigated for its potential to inhibit specific enzymes and modulate protein interactions. Notably, it has been explored in studies related to enzyme inhibition, particularly regarding carbonic anhydrases (CAs), which are crucial in various physiological processes .

Case Study:

A study demonstrated that derivatives of benzenesulfonamides exhibited significant inhibitory effects against carbonic anhydrase IX (CA IX), a target for cancer therapy. For instance, certain compounds showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating high selectivity and potential as anticancer agents .

Medicine

The compound has been evaluated for its antimicrobial and anticancer properties:

- Antimicrobial Activity: Research indicates that this compound can inhibit bacterial growth by targeting bacterial carbonic anhydrases, thereby disrupting their metabolic processes .

- Anticancer Potential: Its mechanism involves inducing apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7. Studies have shown significant increases in apoptotic markers when treated with specific derivatives of this compound .

Industry

In industrial applications, this compound is utilized for producing specialty chemicals and pharmaceuticals. Its role as a reagent in synthesizing antagonists for somatostatin receptor subtype 5 (SST5R) highlights its importance in drug discovery and development .

Data Summary Table

類似化合物との比較

Hydrogen Bonding and Solubility

The amino (-NH₂) and hydroxyl (-OH) groups in this compound enable strong hydrogen-bonding interactions, which may enhance crystal packing and aqueous solubility compared to analogs lacking these groups.

準備方法

General Synthetic Strategy

The synthesis of 3-amino-4-hydroxy-N-methyl-benzenesulfonamide typically follows a multi-step approach:

- Formation of the sulfonamide linkage by reacting benzenesulfonyl chloride derivatives with appropriate amines.

- Introduction or modification of substituents (amino and hydroxy groups) on the benzene ring through nitration, halogenation, or direct substitution.

- Reduction of nitro groups to amino groups under controlled hydrogenation or chemical reduction conditions.

- Methylation of the sulfonamide nitrogen to yield the N-methyl derivative.

Key Preparation Routes and Reaction Conditions

Sulfonamide Formation via Benzenesulfonyl Chloride and Amines

A common initial step involves the reaction of benzenesulfonyl chloride with methylamine or N-methylated amines to form the N-methyl benzenesulfonamide intermediate. This reaction is typically carried out in an aqueous or organic solvent medium under controlled temperature to avoid side reactions.

Introduction of Hydroxy and Amino Groups on the Aromatic Ring

Sulfonation and Hydroxylation: Sulfonation of ortho-aminophenol derivatives followed by hydroxylation can yield 3-amino-4-hydroxy benzenesulfonic acid intermediates. This method is highlighted in patent CN1850796A, where ortho-aminophenol undergoes sulfonation using nitrate salts (e.g., NaNO3, Ca(NO3)2) under specific conditions to afford the hydroxy and amino substituted benzenesulfonic acids.

Nitration and Reduction: Another approach involves nitration of 4-hydroxybenzoic acid derivatives to introduce nitro groups at the 3-position, followed by reduction to amino groups. For example, 3-nitro-4-chlorobenzoic acid can be converted to 3-nitro-4-chlorobenzoyl aniline, then subjected to reduction and substitution steps to obtain the amino-hydroxy substituted benzenesulfonamide.

Methylation of the Sulfonamide Nitrogen

Methylation of the sulfonamide nitrogen can be achieved by reacting the sulfonamide intermediate with methylating agents or by using N-methylated amines in the initial sulfonamide formation step. This step requires precise control to avoid over-alkylation or side reactions.

Detailed Example Synthesis from Literature

A representative multi-step synthesis adapted from patent CN105753731A and related literature is summarized as follows:

This sequence illustrates the preparation of related benzanilide derivatives, which can be adapted to prepare this compound by substituting the methoxy group with hydroxy and introducing the N-methyl group at the sulfonamide nitrogen.

Alternative Synthetic Routes

One-Pot Synthesis

A more efficient one-pot synthesis involves direct reaction of 3-nitro-4-hydroxybenzoic acid with methylamine derivatives under controlled temperature and pressure, followed by catalytic hydrogenation to reduce the nitro group to amino. This method reduces purification steps and improves overall yield. Hydrogenation is typically conducted at 80-100 °C under pressures around 13 kg/cm² to ensure effective reduction.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonyl chloride + methylamine | Benzenesulfonyl chloride, methylamine | Organic solvents, base | Ambient to mild heating | Straightforward, high yield | Requires pure sulfonyl chloride |

| Nitration → Reduction | 4-hydroxybenzoic acid derivatives | Nitrating agents, reducing agents (hydrazine, catalytic hydrogenation) | Elevated temperature and pressure | High selectivity for amino group introduction | Multi-step, requires careful control |

| One-pot synthesis | 3-nitro-4-hydroxybenzoic acid, methylamine | Catalytic hydrogenation | 80-100 °C, ~13 kg/cm² H2 pressure | Efficient, fewer steps | Requires hydrogenation equipment |

| Reductive amination and coupling | 4-aminobenzenesulfonamide, benzaldehydes | NaBH4, catalysts | Reflux in ethanol | Versatile for analog synthesis | Less direct for N-methyl derivatives |

Research Findings and Optimization Notes

Catalyst Selection: Use of ferrous catalysts in reduction steps improves selectivity and yield for amino group formation from nitro precursors.

Temperature Control: Maintaining reaction temperatures within specified ranges (e.g., 55-100 °C) is critical to avoid side reactions such as over-reduction or decomposition.

Purification: Crystallization and filtration steps are essential to obtain high-purity products (>98%), with melting point determination serving as a quality control measure.

Yield Optimization: Reaction times and reagent stoichiometry have been optimized in patents to maximize yield, with typical isolated yields ranging from 90% to 97% for key intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sulfonylation of a substituted aniline precursor. A two-step approach is recommended:

Sulfonylation : React 3-amino-4-hydroxy-N-methylaniline with benzenesulfonyl chloride in a basic aqueous medium (e.g., NaOH) at 0–5°C to minimize side reactions.

Purification : Use recrystallization from ethanol/water (1:3 v/v) to isolate the product. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid, 70:30) .

- Purity Validation : Confirm purity (>98%) using elemental analysis (C, H, N, S) and differential scanning calorimetry (DSC) to check for melting point consistency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d to identify aromatic protons (δ 6.8–7.5 ppm), sulfonamide NH (δ 10.2 ppm), and hydroxyl protons (δ 9.8 ppm). -NMR confirms sulfonamide carbonyl (δ 165 ppm) .

- FT-IR : Key peaks include O–H stretch (3300–3500 cm), N–H bend (1600 cm), and S=O asymmetric/symmetric stretches (1350 cm, 1150 cm) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved using SHELX software?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXD for phase determination via dual-space methods. Refine with SHELXL using least-squares minimization, incorporating hydrogen bonding constraints .

- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry or twinning. Resolve discrepancies in thermal parameters by refining anisotropic displacement models .

Q. How to design QSAR models for predicting the biological activity of sulfonamide derivatives like this compound?

- Methodological Answer :

- Descriptor Selection : Calculate molecular descriptors (e.g., logP, polar surface area, H-bond donors/acceptors) using Gaussian09 or COSMO-RS.

- Model Training : Use partial least squares (PLS) regression on a dataset of sulfonamide derivatives with known IC values (e.g., antimicrobial assays). Validate with leave-one-out cross-validation (Q > 0.7) .

- Application : Predict bioactivity by docking the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina, guided by QSAR-derived pharmacophores .

Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed using graph set analysis?

- Methodological Answer :

- Graph Set Notation : Assign motifs (e.g., for dimeric rings) using Mercury software.

- Pattern Identification : Analyze intermolecular interactions (e.g., N–H···O=S and O–H···N) to classify chains () or discrete dimers. Compare to Etter’s rules for sulfonamide packing .

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar sulfonamides to identify conserved motifs .

Q. What strategies validate crystal structures of sulfonamides using tools like ORTEP-3 or WinGX?

- Methodological Answer :

- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement. Anomalies (e.g., elongated ellipsoids) indicate disorder; address via split-site refinement .

- WinGX : Use the SQUEEZE function to model solvent-accessible voids. Validate hydrogen bonds via PARST geometry analysis (bond angles ± 2° from ideal) .

- Cross-Validation : Compare R and R values; a difference >5% suggests overfitting .

Q. How to evaluate the biological activity of this compound through in vitro assays?

- Methodological Answer :

- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC values (μg/mL) with ciprofloxacin as a control .

- Enzyme Inhibition : Test carbonic anhydrase inhibition via stopped-flow CO hydration assay. Calculate IC using nonlinear regression (GraphPad Prism) .

- Cytotoxicity : Assess against mammalian cell lines (e.g., HEK293) via MTT assay. Normalize results to untreated controls .

Data Contradiction Analysis

- Example Scenario : Conflicting NMR and XRD data on hydroxyl group orientation.

- Resolution :

Re-examine NMR in DO to confirm exchangeable proton assignment.

Use XRD to verify intramolecular hydrogen bonding (O–H···N distance ~2.8 Å).

Apply DFT calculations (B3LYP/6-311++G**) to compare theoretical and experimental geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。